Cas no 1396709-06-0 (N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide)

N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide
- AKOS024523379
- N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- VU0524657-1
- F5857-0818
- N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
- N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(methylthio)nicotinamide
- 1396709-06-0
-
- インチ: 1S/C14H17N3O2S/c1-17-8-4-6-11(17)12(18)9-16-13(19)10-5-3-7-15-14(10)20-2/h3-8,12,18H,9H2,1-2H3,(H,16,19)
- InChIKey: YMJLAMKIXZMBOF-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C(=CC=CN=1)C(NCC(C1=CC=CN1C)O)=O
計算された属性
- せいみつぶんしりょう: 291.10414797g/mol
- どういたいしつりょう: 291.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-0818-10μmol |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1396709-06-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5857-0818-1mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1396709-06-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5857-0818-15mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1396709-06-0 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5857-0818-4mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1396709-06-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5857-0818-3mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1396709-06-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5857-0818-10mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1396709-06-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5857-0818-5mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1396709-06-0 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5857-0818-20mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1396709-06-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5857-0818-5μmol |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1396709-06-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5857-0818-2mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1396709-06-0 | 2mg |
$88.5 | 2023-09-09 |
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamideに関する追加情報
Introduction to N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1396709-06-0)
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide, identified by its CAS number 1396709-06-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including hydroxyl, methylsulfanyl, and pyridine moieties, makes it a versatile candidate for further investigation.
The structural complexity of N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide lends itself to a variety of chemical modifications and interactions. These features are particularly relevant in the context of designing novel therapeutic agents that can target specific biological pathways. The compound's molecular architecture suggests potential utility in modulating enzyme activity, receptor binding, and other pharmacological mechanisms that are crucial for developing new treatments for various diseases.
In recent years, there has been a growing interest in the development of small molecules that can interact with biological targets in novel ways. N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide represents a promising candidate in this regard. Its unique structural features, including the pyridine ring and the presence of both hydroxyl and methylsulfanyl groups, make it an attractive scaffold for further derivatization and optimization. Such modifications can enhance its binding affinity, selectivity, and overall pharmacological profile.
The compound's potential applications extend to various therapeutic areas. For instance, its ability to interact with biological targets suggests that it could be used in the development of drugs targeting neurological disorders, inflammatory conditions, and even oncological diseases. The pyridine moiety is particularly noteworthy, as it is a common feature in many bioactive molecules known for their ability to modulate neurotransmitter systems and other critical biological processes.
Recent studies have highlighted the importance of understanding the structural determinants of molecular interactions in drug design. N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been the subject of several computational studies aimed at elucidating its binding modes with potential targets. These studies have provided valuable insights into how the compound's structure can be optimized to enhance its pharmacological activity. For example, molecular docking simulations have shown that this molecule can effectively bind to certain enzymes and receptors, suggesting its potential as a lead compound for further development.
The synthesis of N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yI)ethyl-Z(methyIsulfanyl)pyridine-Z-carboxamide presents both challenges and opportunities for synthetic chemists. The complex nature of the molecule requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to access such complex structures. Techniques such as multi-step organic synthesis, coupled with modern purification methods, have enabled researchers to produce this compound in sufficient quantities for further study.
In addition to its potential as a lead compound, N-- 20 hydroxy - 20 ( 1 - methyl - 1 H - pyrrol - 21 ) ethyl - 20 ( methyl sulfanyl ) pyridine - 31 carboxamide also serves as an important tool for mechanistic studies. By understanding how this molecule interacts with biological targets at the molecular level, researchers can gain insights into broader principles of drug action. These insights are crucial for developing more effective drugs with improved safety profiles.
The future prospects for N-- 20 hydroxy - 20 ( 1 - methyl - 1 H - pyrrol - 21 ) ethyl - ZO ( methyl sulfanyl ) pyridine - ZI carboxamide are promising. Ongoing research aims to explore its full potential in drug discovery and development. This includes not only optimizing its pharmacological properties but also investigating its interactions with a wide range of biological targets. As our understanding of complex molecular interactions continues to grow, compounds like this one are poised to play a significant role in the next generation of therapeutic agents.
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